
4-(2,6-dimethylmorpholine-4-carbonyl)-3,4-dihydro-1H-quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,6-dimethylmorpholine-4-carbonyl)-3,4-dihydro-1H-quinolin-2-one, also known as DMQD, is a chemical compound that has been widely used in scientific research. DMQD is a heterocyclic compound that contains a quinoline ring, a morpholine ring, and a carbonyl group. It has been shown to exhibit a variety of biochemical and physiological effects, making it a valuable tool for studying various cellular processes.
作用机制
The mechanism of action of 4-(2,6-dimethylmorpholine-4-carbonyl)-3,4-dihydro-1H-quinolin-2-one is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cellular signaling pathways. For example, 4-(2,6-dimethylmorpholine-4-carbonyl)-3,4-dihydro-1H-quinolin-2-one has been shown to inhibit the activity of protein kinase C by binding to its regulatory domain, which prevents its activation by other signaling molecules.
Biochemical and physiological effects:
4-(2,6-dimethylmorpholine-4-carbonyl)-3,4-dihydro-1H-quinolin-2-one has been shown to exhibit a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of intracellular signaling pathways. 4-(2,6-dimethylmorpholine-4-carbonyl)-3,4-dihydro-1H-quinolin-2-one has also been shown to have anti-inflammatory and anti-tumor effects in various in vitro and in vivo models.
实验室实验的优点和局限性
One of the main advantages of using 4-(2,6-dimethylmorpholine-4-carbonyl)-3,4-dihydro-1H-quinolin-2-one in lab experiments is its ability to selectively inhibit specific enzymes and proteins, allowing researchers to study their role in various cellular processes. However, one limitation of 4-(2,6-dimethylmorpholine-4-carbonyl)-3,4-dihydro-1H-quinolin-2-one is its potential toxicity, which can vary depending on the concentration and duration of exposure.
未来方向
There are several potential future directions for research involving 4-(2,6-dimethylmorpholine-4-carbonyl)-3,4-dihydro-1H-quinolin-2-one. One area of interest is the development of more selective inhibitors of specific enzymes and proteins, which could have therapeutic applications in the treatment of various diseases. Another area of interest is the study of the potential toxicity of 4-(2,6-dimethylmorpholine-4-carbonyl)-3,4-dihydro-1H-quinolin-2-one and its derivatives, which could help to identify safe and effective dosages for use in research and clinical applications. Finally, the use of 4-(2,6-dimethylmorpholine-4-carbonyl)-3,4-dihydro-1H-quinolin-2-one in combination with other compounds could lead to the development of novel therapeutic strategies for the treatment of various diseases.
合成方法
4-(2,6-dimethylmorpholine-4-carbonyl)-3,4-dihydro-1H-quinolin-2-one can be synthesized using a variety of methods, including the reaction of 2,6-dimethylmorpholine-4-carboxylic acid with 2-chloro-3-formylquinoline, followed by reduction with sodium borohydride. Another method involves the reaction of 2,6-dimethylmorpholine-4-carboxylic acid with 2-amino-3-formylquinoline, followed by cyclization with acetic anhydride.
科学研究应用
4-(2,6-dimethylmorpholine-4-carbonyl)-3,4-dihydro-1H-quinolin-2-one has been used extensively in scientific research due to its ability to inhibit a variety of enzymes and proteins. For example, 4-(2,6-dimethylmorpholine-4-carbonyl)-3,4-dihydro-1H-quinolin-2-one has been shown to inhibit the activity of protein kinase C, which plays a key role in many cellular processes, including cell growth, differentiation, and apoptosis. 4-(2,6-dimethylmorpholine-4-carbonyl)-3,4-dihydro-1H-quinolin-2-one has also been shown to inhibit the activity of phosphodiesterase, an enzyme that plays a key role in regulating cyclic nucleotide levels in cells.
属性
IUPAC Name |
4-(2,6-dimethylmorpholine-4-carbonyl)-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-10-8-18(9-11(2)21-10)16(20)13-7-15(19)17-14-6-4-3-5-12(13)14/h3-6,10-11,13H,7-9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLIEFCPRGATHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2CC(=O)NC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

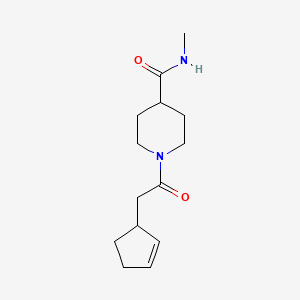
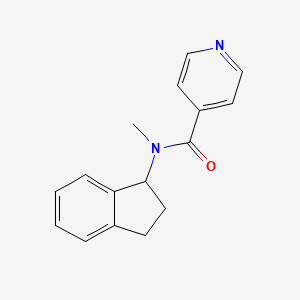

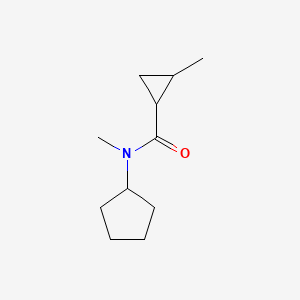
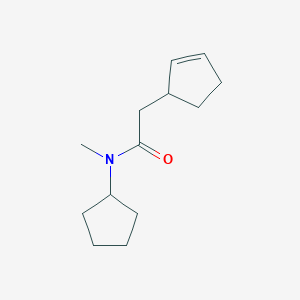
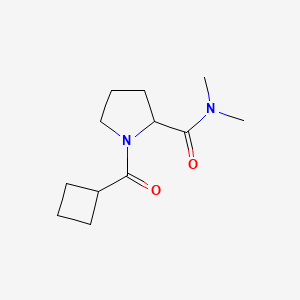


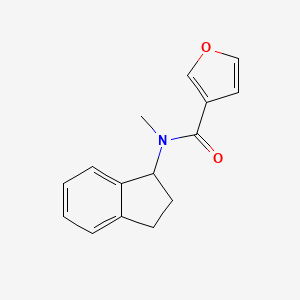
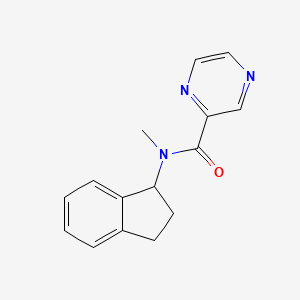
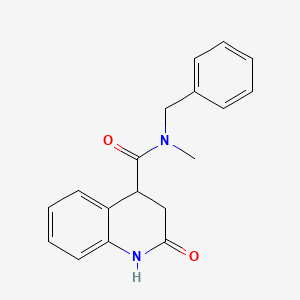
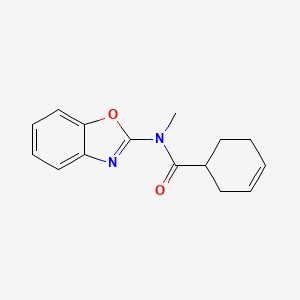

![N-[3-(2-methylpiperidin-1-yl)propyl]-1,3-benzoxazol-2-amine](/img/structure/B7493190.png)